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Compound of Interest

Compound Name:
2-(Bromomethyl)-1-methoxy-3-

nitrobenzene

Cat. No.: B012687 Get Quote

An In-depth Technical Guide on 2-(Bromomethyl)-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and reactivity of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene (CAS No: 19689-86-

2). This compound is a valuable intermediate in synthetic organic chemistry, particularly in the

development of complex molecular architectures for pharmaceutical and materials science

applications. Its utility stems from the presence of three distinct functional groups on a benzene

scaffold: a reactive bromomethyl group, an electron-donating methoxy group, and a strongly

electron-withdrawing nitro group. This guide includes a summary of its physicochemical

properties, a detailed experimental protocol for its synthesis via benzylic bromination, and a

discussion of its expected spectroscopic characteristics.

Molecular Structure and Physicochemical
Properties
2-(Bromomethyl)-1-methoxy-3-nitrobenzene possesses a substituted benzene core. The

substituents are arranged in a 1,2,3- (or ortho) configuration, which induces significant steric

and electronic effects that govern the molecule's reactivity. The bromomethyl group is a potent
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electrophilic site, highly susceptible to nucleophilic substitution, making it an excellent handle

for introducing a wide array of functionalities. The nitro group is a strong deactivating group,

influencing the aromatic ring's susceptibility to further electrophilic substitution and modulating

the reactivity of the benzylic position.

Quantitative and qualitative data for the compound are summarized in the table below. It should

be noted that while the molecular formula and weight are well-defined, specific experimental

physical constants such as melting and boiling points are not consistently reported in publicly

available literature.

Property Value Source

IUPAC Name
2-(Bromomethyl)-1-methoxy-3-

nitrobenzene
-

CAS Number 19689-86-2 [1][2]

Molecular Formula C₈H₈BrNO₃ [1]

Molecular Weight 246.06 g/mol [1]

Boiling Point
Data not available in published

literature.
[1]

Melting Point
Data not available in published

literature.
[1]
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-

Synthesis Pathway and Experimental Protocol
The principal synthetic route to 2-(Bromomethyl)-1-methoxy-3-nitrobenzene is the free-

radical bromination of the benzylic methyl group of its precursor, 2-methyl-1-methoxy-3-

nitrobenzene. The most common and effective method for this transformation is the Wohl-

Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical

initiator.[3][4][5]
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Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of the target compound.
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2. Wash Organic Layer
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Purification:
Recrystallization or

Column Chromatography
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Caption: Synthesis workflow for 2-(Bromomethyl)-1-methoxy-3-nitrobenzene via Wohl-

Ziegler reaction.

Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Wohl-Ziegler

bromination applied to substituted toluenes.[6][7] Researchers should perform their own risk

assessment and optimization.

Materials:

2-Methyl-1-methoxy-3-nitrobenzene (1.0 eq)

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., acetonitrile,

chlorobenzene)
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Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 2-methyl-1-methoxy-3-nitrobenzene and the solvent (approx. 0.1-0.2 M

concentration).

Addition of Reagents: Add N-Bromosuccinimide and the radical initiator (AIBN or BPO) to the

flask.

Reaction Execution: Heat the mixture to reflux (for CCl₄, approx. 77°C) with vigorous stirring.

The reaction can be initiated by the application of heat or irradiation with a suitable lamp. The

reaction progress can be monitored by TLC or GC-MS by observing the consumption of the

starting material.

Workup: Once the reaction is complete (typically indicated by the consumption of the denser

NBS and the appearance of the less dense succinimide floating on the surface), cool the

reaction mixture to room temperature.[3]

Filter the solid succinimide by-product and wash the filter cake with a small amount of cold

solvent.

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution (to quench any residual HBr), water, and brine.

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude 2-(Bromomethyl)-1-methoxy-3-nitrobenzene can be purified by

recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by

column chromatography on silica gel.
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Spectroscopic Characterization
While a complete, published set of spectral data for this specific compound is not readily

available, its structure allows for the confident prediction of its key spectroscopic features.

Researchers can use the following expected data for the characterization of synthesized

samples.
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Technique Expected Features

¹H NMR

-OCH₃ (methoxy) protons: A sharp singlet

integrating to 3H, expected in the range of δ 3.9-

4.1 ppm. -CH₂Br (bromomethyl) protons: A

sharp singlet integrating to 2H, expected in the

range of δ 4.5-4.8 ppm. Aromatic protons: Three

protons on the aromatic ring, likely appearing as

complex multiplets or distinct doublets/triplets

between δ 7.2-8.0 ppm. The proton ortho to the

nitro group is expected to be the most downfield

shifted.

¹³C NMR

-OCH₃ carbon: A signal expected around δ 55-

60 ppm. -CH₂Br carbon: A signal expected

around δ 30-35 ppm. Aromatic carbons: Six

distinct signals are expected in the aromatic

region (δ 110-155 ppm). The carbon bearing the

nitro group (C3) and the carbon bearing the

methoxy group (C1) would be the most

deshielded and shielded, respectively, due to

electronic effects. The ipso-carbon attached to

the bromomethyl group (C2) would also be

clearly identifiable.

IR Spec.

C-H (aromatic): Stretching vibrations typically

appear above 3000 cm⁻¹. C-H (aliphatic):

Stretching vibrations for the methoxy and

bromomethyl groups expected around 2850-

2960 cm⁻¹. N=O (nitro group): Strong,

characteristic asymmetric and symmetric

stretching bands are expected around 1520-

1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O (ether): Stretching band around 1200-1275

cm⁻¹. C-Br stretch: A signal is expected in the

fingerprint region, typically around 550-650

cm⁻¹.
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Mass Spec.

Molecular Ion (M⁺): The molecular ion peak

would appear as a doublet due to the presence

of bromine isotopes (⁷⁹Br and ⁸¹Br) in an

approximate 1:1 ratio. The expected m/z values

would be 245 and 247. Fragmentation: A

prominent fragment would be the loss of the

bromine atom (M-Br)⁺ at m/z 166. Another

significant fragmentation pathway would be the

formation of the methoxy-nitrobenzyl cation at

m/z 166 after the loss of Br radical, which could

undergo further fragmentation.

Applications in Research and Drug Development
2-(Bromomethyl)-1-methoxy-3-nitrobenzene is a versatile building block. Its primary utility

lies in its ability to act as a precursor for more complex molecules.

Nucleophilic Substitution: The benzylic bromide is an excellent leaving group, allowing for

facile reaction with a wide range of nucleophiles such as amines, alcohols, thiols, and

carbanions. This enables the construction of diverse molecular libraries.

Scaffold Elaboration: The nitro group can be readily reduced to an amine. This newly formed

amino group can then undergo numerous subsequent reactions, including diazotization,

acylation, and reductive amination, providing a secondary point for molecular diversification.

Precursor for Heterocycles: The ortho-relationship of the functional groups makes this

compound a potential precursor for the synthesis of various heterocyclic systems, such as

isoindolinones, which are privileged structures in medicinal chemistry.

This combination of reactive sites makes the compound a valuable starting material for the

synthesis of novel therapeutic agents, agrochemicals, and functional organic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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